

Introduction: A Bifunctional Building Block for Advanced Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Allyl perfluorononanoate*

Cat. No.: *B040820*

[Get Quote](#)

Allyl perfluorononanoate ($C_{12}H_5F_{17}O_2$) is a specialized chemical intermediate characterized by two distinct and highly functional moieties: a terminal allyl group ($CH_2=CH-CH_2-$) and a perfluorinated C9 acyl chain ($C_8F_{17}CO-$). This unique structure makes it a valuable building block in materials science, surface chemistry, and as a potential component in advanced drug delivery systems. The perfluoroalkyl "tail" imparts extreme hydrophobicity, lipophobicity, and chemical inertness, while the allyl "head" provides a reactive handle for a variety of powerful and selective chemical modifications, most notably "click" chemistry. This guide offers a technical overview of its properties, synthesis, reactivity, and safety considerations from the perspective of a senior application scientist.

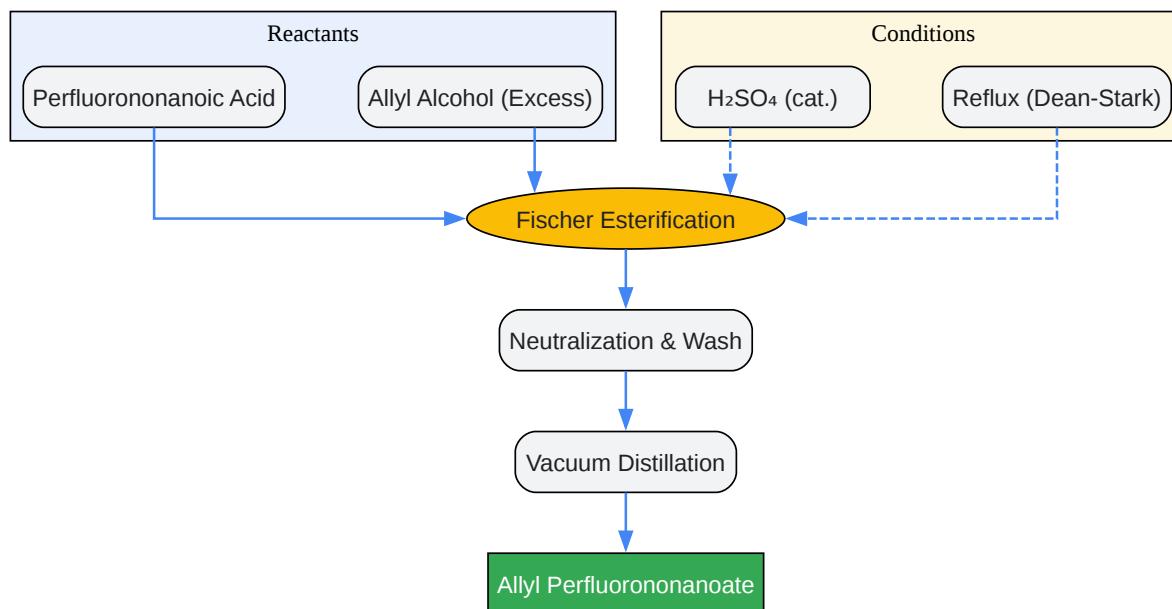
Part 1: Core Molecular and Physical Properties

The fundamental identity of a molecule dictates its behavior and potential applications. **Allyl perfluorononanoate** is a high-molecular-weight ester that exists as a liquid at standard conditions. Its defining feature is the dense, electron-rich fluorocarbon chain, which dominates its physical properties.

Property	Value	Source
Molecular Formula	C ₁₂ H ₅ F ₁₇ O ₂	[1] [2]
Molecular Weight	504.14 g/mol	[1] [2]
CAS Number	117374-33-1	[1] [2]
Synonyms	Allyl perfluoro-n-nonanoate, Heptadecafluorononanoic acid allyl ester	[2]
Physical State	Liquid (at 25°C)	Inferred from analogs
Density	~1.7 g/cm ³ (Estimated)	Based on similar perfluorinated esters
Boiling Point	Data not available; expected to be >200°C at atmospheric pressure	-
Solubility	Insoluble in water and hydrocarbon solvents; Soluble in fluorinated solvents	General property of fluorocarbons
XLogP3	6.6	[2]

Note: Specific experimental data for properties like density and boiling point are not readily available in the literature. The provided values are estimates based on structurally related long-chain perfluorinated compounds.

Part 2: Synthesis and Spectroscopic Characterization


Synthesis via Fischer-Speier Esterification

The most direct and industrially scalable route to **Allyl perfluorononanoate** is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of perfluorononanoic acid with an excess of allyl alcohol. The use of excess alcohol helps to drive the reversible reaction toward the product ester.

Causality of Experimental Choices:

- Catalyst: Concentrated sulfuric acid (H_2SO_4) is a common and effective catalyst; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
- Solvent & Reagent: Allyl alcohol serves as both the nucleophile and the solvent. Using it in large excess maximizes the reaction rate and yield according to Le Châtelier's principle.[4]
- Water Removal: The reaction generates water as a byproduct. Continuous removal of this water (e.g., using a Dean-Stark apparatus) is crucial to prevent the reverse reaction (ester hydrolysis) and achieve high conversion.[4]
- Purification: The high boiling point and chemical stability of the fluorinated ester allow for purification by vacuum distillation to remove unreacted starting materials and the acid catalyst.
- Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.
- Charging Reagents: To the flask, add perfluorononanoic acid (1.0 eq), allyl alcohol (10.0 eq, serving as solvent), and a suitable hydrocarbon solvent (e.g., toluene) to fill the Dean-Stark trap.
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.
- Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction for 4-8 hours or until no more water is collected.
- Work-up: Cool the reaction mixture to room temperature. Wash the mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Purification: Remove the excess allyl alcohol and solvent under reduced pressure. Purify the crude product by vacuum distillation to yield pure **Allyl perfluorononanoate**.

[Click to download full resolution via product page](#)

Caption: Fischer esterification workflow for **Allyl perfluorononanoate** synthesis.

Spectroscopic Characterization

While experimental spectra for this specific molecule are not published, its structure allows for a confident prediction of its key NMR and IR features.

Infrared (IR) Spectroscopy:

- ~3080 cm⁻¹: C-H stretch (vinylic, =C-H)

- $\sim 1785 \text{ cm}^{-1}$: C=O stretch (ester). This is significantly higher than a typical ester ($\sim 1740 \text{ cm}^{-1}$) due to the strong electron-withdrawing effect of the perfluoroalkyl chain.
- $\sim 1645 \text{ cm}^{-1}$: C=C stretch (alkene)
- 1100-1350 cm^{-1} : A series of very strong, characteristic C-F stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum is simple and diagnostic, showing only signals from the three distinct protons of the allyl group.^{[5][6]} The ^{13}C and ^{19}F NMR spectra provide confirmation of the full structure.

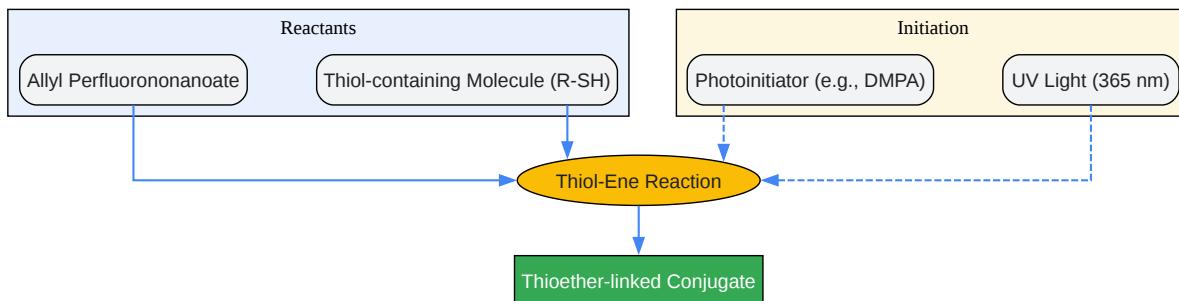
Expected NMR Data	^1H NMR (ppm)	^{13}C NMR (ppm)	^{19}F NMR (ppm, rel. to CFCl_3)
-CH ₂ -O-	~ 4.7 (d, $J=6 \text{ Hz}$)	~ 67	-
-CH=	~ 5.9 (m)	~ 131	-
=CH ₂	~ 5.3 (dd, $J=17, 10 \text{ Hz}$)	~ 120	-
C=O	-	~ 158 (t)	-
-CF ₂ -C=O	-	~ 118 (t)	~ -120
-CF ₂ -	-	$\sim 108-120$ (m)	~ -122 to -126
-CF ₃	-	~ 118 (t)	~ -81

Part 3: Chemical Reactivity and Advanced Applications

The utility of **Allyl perfluorononanoate** in research and development stems from the orthogonal reactivity of its two ends.

The Perfluoroalkyl Chain: Engineering Surfaces

The C₈F₁₇- chain is a classic fluorophilic segment. When incorporated into polymers or attached to surfaces, it creates a low-energy interface that is repellent to both water (hydrophobic) and oils (lipophobic/oleophobic). This property is critical for:


- Anti-fouling medical devices: Coating surfaces to prevent the adhesion of proteins and bacteria.
- Drug delivery vehicles: Creating stealth nanoparticles where the fluorinated surface can reduce opsonization and prolong circulation time.

The Allyl Group: A Gateway for "Click" Chemistry

The terminal double bond of the allyl group is an exceptionally versatile functional handle. It readily participates in the thiol-ene reaction, a highly efficient and selective "click" chemistry process.^{[7][8]} This reaction proceeds via a radical mechanism, can be initiated by UV light or thermal initiators, and is tolerant of many other functional groups, making it ideal for bioconjugation and material modification under mild conditions.^{[9][10]}

Application in Drug Development: While not a drug itself, **Allyl perfluorononanoate** can be used to create advanced drug delivery systems. For example, it can be grafted onto a polymer backbone. The resulting fluorinated polymer can then be used to encapsulate a drug. Subsequently, the pendant allyl groups on the surface of the nanoparticle can be functionalized—via a thiol-ene reaction—with targeting ligands (e.g., peptides, antibodies) or polyethylene glycol (PEG) chains to improve biocompatibility.^[8]

- **Solution Preparation:** In a UV-transparent vessel, dissolve **Allyl perfluorononanoate** (1.0 eq), a thiol-containing molecule (e.g., 1-thioglycerol, 1.1 eq), and a photoinitiator (e.g., DMPA, 0.02 eq) in a suitable solvent (e.g., a fluorinated solvent or acetonitrile).
- **Inerting:** De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
- **Initiation:** While stirring, expose the solution to a UV light source (e.g., 365 nm).
- **Monitoring:** Monitor the reaction progress by ¹H NMR, observing the disappearance of the allyl proton signals (~5.3-5.9 ppm).
- **Purification:** Once the reaction is complete, remove the solvent under reduced pressure. The product can be purified by column chromatography if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for the UV-initiated thiol-ene modification of **Allyl perfluorononanoate**.

Part 4: Safety and Handling

A specific Safety Data Sheet (SDS) for **Allyl perfluorononanoate** is not widely available.

Therefore, a risk assessment must be based on the hazards of its constituent functional groups: allyl esters and long-chain perfluorocarboxylic acids.

- **Allyl Moiety Hazard:** Allyl esters and their parent compound, allyl alcohol, are known to be highly toxic and irritant. They can be toxic if swallowed or in contact with skin and cause serious eye and skin irritation.[11][12]
- **Perfluoroalkyl Moiety Hazard:** Long-chain perfluorinated compounds (PFCs), particularly those with eight or more carbons, are noted for their environmental persistence and potential for bioaccumulation. While the ester linkage may offer a degradation pathway, caution is warranted.

Recommended Handling Procedures:

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

- Personal Protective Equipment (PPE):
 - Gloves: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.
 - Eye Protection: Use chemical safety goggles and a face shield.
 - Lab Coat: A standard lab coat is required.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

Allyl perfluorononanoate is a highly specialized molecule whose value lies in its bifunctional nature. The inert, low-energy perfluoroalkyl chain provides a powerful tool for surface engineering, while the reactive allyl group serves as a versatile anchor point for covalent modification via robust chemistries like the thiol-ene reaction. For researchers in drug development and materials science, this compound offers a unique opportunity to design and construct sophisticated, functional materials and delivery systems where surface properties and conjugatability are paramount. Due to its inferred hazards, it must be handled with stringent safety protocols.

References

- PubChem. Allyl nonanoate. National Center for Biotechnology Information. [\[Link\]](#)
- ResearchGate. Synthesis of new fluorinated allyl ethers for the surface modification of thiol–ene ultraviolet-curable formulations | Request PDF. [\[Link\]](#)
- Chemos GmbH & Co. KG. Safety Data Sheet: Allyl nonanoate. [\[Link\]](#)
- Lund University. Synthesis of new fluorinated allyl ethers for the surface modification of thiol–ene ultraviolet-curable formulations. [\[Link\]](#)
- PubChem. Allyl perfluoropentanoate. National Center for Biotechnology Information. [\[Link\]](#)
- ResearchGate. Thiol-ene biobased networks: Furan allyl derivatives for green coating applications | Request PDF. [\[Link\]](#)

- PubMed Central. Significance of Polymers with “Allyl” Functionality in Biomedicine. National Center for Biotechnology Information. [\[Link\]](#)
- ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. [\[Link\]](#)
- MDPI. Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. [\[Link\]](#)
- ResearchGate. Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. [\[Link\]](#)
- Human Metabolome Database. ^1H NMR Spectrum (1D, 900 MHz, D₂O, predicted) (HMDB0031652). [\[Link\]](#)
- Chemguide. esterification - alcohols and carboxylic acids. [\[Link\]](#)
- Google Patents.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [\[Link\]](#)
- Organic Chemistry Data. NMR Spectroscopy :: ^1H NMR Chemical Shifts. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 117374-33-1 CAS MSDS (ALLYL PERFLUORONONANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) [HMDB0031652] [hmdb.ca]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemos.de [chemos.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: A Bifunctional Building Block for Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040820#allyl-perfluorononanoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

